Cas no 66320-32-9 (trans-Diethyl Stilbestrol Acetate)

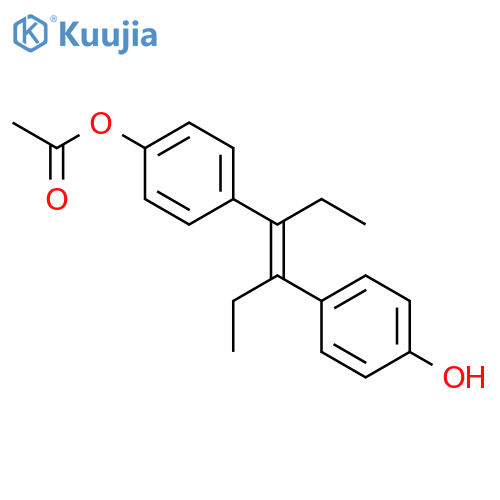

66320-32-9 structure

商品名:trans-Diethyl Stilbestrol Acetate

trans-Diethyl Stilbestrol Acetate 化学的及び物理的性質

名前と識別子

-

- trans-Diethyl Stilbestrol Acetate

- [4-[(E)-4-(4-hydroxyphenyl)hex-3-en-3-yl]phenyl] acetate

- 4-[(3E)-4-(4-Hydroxyphenyl)hex-3-en-3-yl]phenyl acetate

- DTXSID80747623

- (E)-4-[2-[4-(Acetyloxy)phenyl]-1-ethyl-1-butenyl]-phenol

- 66320-32-9

-

- インチ: InChI=1S/C20H22O3/c1-4-19(15-6-10-17(22)11-7-15)20(5-2)16-8-12-18(13-9-16)23-14(3)21/h6-13,22H,4-5H2,1-3H3/b20-19+

- InChIKey: KRQVPGASQFBKSX-FMQUCBEESA-N

- ほほえんだ: CCC(=C(CC)C1=CC=C(C=C1)OC(=O)C)C2=CC=C(C=C2)O

計算された属性

- せいみつぶんしりょう: 310.15700

- どういたいしつりょう: 310.15689456g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 23

- 回転可能化学結合数: 6

- 複雑さ: 411

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 5.2

- トポロジー分子極性表面積: 46.5Ų

じっけんとくせい

- PSA: 46.53000

- LogP: 5.04830

trans-Diethyl Stilbestrol Acetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | D445015-500 mg |

trans-Diethyl Stilbestrol Acetate |

66320-32-9 | 500MG |

$ 1320.00 | 2022-01-09 | ||

| TRC | D445015-50 mg |

trans-Diethyl Stilbestrol Acetate |

66320-32-9 | 50mg |

$ 165.00 | 2022-01-09 | ||

| TRC | D445015-500mg |

trans-Diethyl Stilbestrol Acetate |

66320-32-9 | 500mg |

$1608.00 | 2023-05-18 | ||

| TRC | D445015-100mg |

trans-Diethyl Stilbestrol Acetate |

66320-32-9 | 100mg |

$ 374.00 | 2023-09-07 | ||

| TRC | D445015-25mg |

trans-Diethyl Stilbestrol Acetate |

66320-32-9 | 25mg |

$ 110.00 | 2023-09-07 | ||

| TRC | D445015-50mg |

trans-Diethyl Stilbestrol Acetate |

66320-32-9 | 50mg |

$ 201.00 | 2023-09-07 | ||

| TRC | D445015-250mg |

trans-Diethyl Stilbestrol Acetate |

66320-32-9 | 250mg |

$896.00 | 2023-05-18 | ||

| TRC | D445015-250 mg |

trans-Diethyl Stilbestrol Acetate |

66320-32-9 | 250MG |

$ 735.00 | 2022-01-09 | ||

| TRC | D445015-100 mg |

trans-Diethyl Stilbestrol Acetate |

66320-32-9 | 100MG |

$ 305.00 | 2022-01-09 |

trans-Diethyl Stilbestrol Acetate 関連文献

-

Kelly M. Stewart,Kristin L. Horton Org. Biomol. Chem., 2008,6, 2242-2255

-

2. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100

-

Shenghua Liu,Ruibin Jiang,Peng You,Xingzhong Zhu,Jianfang Wang,Feng Yan Energy Environ. Sci., 2016,9, 898-905

-

Norbert Klauke,Paul Monaghan,Gavin Sinclair,Miles Padgett,Jon Cooper Lab Chip, 2006,6, 788-793

66320-32-9 (trans-Diethyl Stilbestrol Acetate) 関連製品

- 84-19-5(3,4-Bis-(4-acetoxyphenyl)-2,4-hexadiene)

- 2624-43-3(Cyclofenil)

- 2171150-05-1((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)

- 1692492-85-5(2-methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,2-apyrimidine)

- 2171464-62-1(4-cyano-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5,5-trifluoropentanoic acid)

- 1805438-07-6(6-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine-2-methanol)

- 307496-40-8(Bicyclo[2.2.1]hept-2-ene,5,5'-[1,4-phenylenebis[(dimethylsilylene)-2,1-ethanediyl]]bis-)

- 1049735-43-4(4-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-2-ylamine Hydrochloride)

- 2201540-39-6(N-[3-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide)

- 1461705-17-8(1-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl chloride)

推奨される供給者

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量